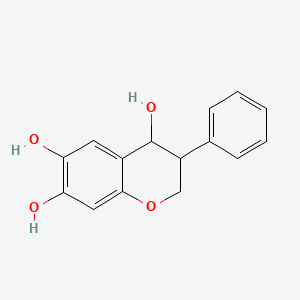

3-Phenylchroman-4,6,7-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-phenyl-3,4-dihydro-2H-chromene-4,6,7-triol |

InChI |

InChI=1S/C15H14O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-7,11,15-18H,8H2 |

InChI Key |

MLYJXOGQMWPMGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC(=C(C=C2O1)O)O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Phenylchroman 4,6,7 Triol and Derivatives

Strategies for the Construction of the Chroman Core

The formation of the fundamental chroman bicyclic system is the initial and critical stage in the synthesis of 3-Phenylchroman-4,6,7-triol. Various synthetic strategies have been developed to construct this core, often focusing on efficiency and the control of stereochemistry.

Cyclization reactions are the cornerstone for constructing the chroman ring system. These reactions typically involve the formation of the heterocyclic ring through an intramolecular process. One prominent method is the oxidative cyclization of 2'-hydroxychalcones or 2'-aminochalcones, which can be catalyzed by transition-metal complexes to yield chromen-4-one derivatives, key precursors to chromans. organic-chemistry.org These methods are valued for their high atom economy and often utilize benign solvents. organic-chemistry.org

Another approach involves Brønsted acid-catalyzed intramolecular Friedel-Crafts-type epoxide-arene cyclization (IFCEA). This strategy has been successfully employed for the regio- and stereoselective synthesis of trans-4-arylchroman-3-ols from 2-(aryloxymethyl)-3-aryloxiranes. nih.gov Additionally, radical cyclization reactions, which have become a powerful tool in organic synthesis, offer pathways to assemble complex cyclic systems like the chroman core under mild conditions. thieme-connect.de These reactions can be mediated by various transition metals, allowing for high stereo- and regioselectivity. thieme-connect.de Gas-phase studies have also shed light on the mechanistic aspects of cyclization versus hydroxyl transfer in related phenylpropanoid systems, providing insights into the factors governing ring formation. frontiersin.org

Table 1: Overview of Selected Cyclization Strategies for Chroman Core Synthesis This table is generated based on the text and is for illustrative purposes.

Click to view table

| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Typical Products | Reference |

| Oxidative Cyclization | 2'-Hydroxychalcones | Transition-metal catalysts (e.g., Zn, Mn), TEMPO | 2-Phenyl-4H-chromen-4-ones | organic-chemistry.org |

| IFCEA Cyclization | 2-(Aryloxymethyl)-3-aryloxiranes | Brønsted acids | trans-4-Arylchroman-3-ols | nih.gov |

| Radical Cyclization | Alkenes with appropriate precursors | Tributyltin hydride, Transition metals (e.g., Mn, Cu) | Functionalized chromans | thieme-connect.de |

Achieving control over the stereochemistry of the substituents on the chroman core is critical, especially for systems like this compound which contain multiple chiral centers. Stereoselective synthesis aims to produce a specific stereoisomer.

A notable advancement is the nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones. chemrxiv.org Using a P-chiral monophosphine ligand, this method provides chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters in high yield and with excellent enantioselectivity (>99:1 er). chemrxiv.orgchemrxiv.org This approach offers a practical route to chiral chromans with tertiary allylic alcohols. chemrxiv.org

Organocatalysis also presents powerful stereoselective methods. A domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce functionalized chromanes with high diastereoselectivity (up to 99:1 dr) and excellent enantioselectivity (up to 99% ee). scispace.com Furthermore, Brønsted acid-catalyzed cyclization has been shown to produce cis-fused chroman-tetralin systems diastereoselectively, demonstrating that non-metallic catalysts can also impart high stereocontrol in the formation of complex chroman-based architectures. nih.gov For the synthesis of enantiopure triols from racemic precursors, diastereoselective peroxidation reactions have been utilized to introduce an oxygen atom and establish a new stereocenter, a strategy that could be adapted for chroman-triol systems. nih.gov

Functionalization and Derivatization of the Phenylchroman Scaffold

Once the core 3-phenylchroman structure is established, subsequent functionalization and derivatization are necessary to install the triol moiety and introduce other desired substituents.

Introducing hydroxyl groups at specific positions (regioselectivity) on the aromatic ring (C-6 and C-7) and the heterocyclic ring (C-4) is a key challenge. Biocatalytic methods, often employing enzymes like Cytochrome P450 monooxygenases, are known for their high regioselectivity in hydroxylation reactions on complex scaffolds. nih.gov For example, hyoscyamine (B1674123) 6β-hydroxylase, a nonheme iron oxidase, demonstrates a significant preference for hydroxylation at one carbon center over an adjacent one, highlighting the precision achievable with enzymatic catalysts. nih.gov

Due to the high reactivity of the hydroxyl groups in the triol, a protection strategy is essential for selective modification of the molecule. organic-chemistry.org Protecting groups are temporary functionalities that mask the hydroxyl groups, allowing chemical transformations to be performed on other parts of the molecule. organic-chemistry.orgtcichemicals.com An effective approach is the use of an "orthogonal protecting group strategy," where different types of protecting groups are used for different hydroxyls. uchicago.edu This allows for the selective removal of one group under specific conditions while the others remain intact. uchicago.edu Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are often removed with fluoride (B91410) ions, and benzyl (B1604629) ethers, which are cleaved by catalytic hydrogenation. tcichemicals.comwiley-vch.de The choice of protecting group depends on its stability under various reaction conditions. tcichemicals.comresearchgate.net

Table 2: Common Protecting Groups for Hydroxyl Moieties This table is generated based on the text and is for illustrative purposes.

Click to view table

| Protecting Group | Abbreviation | Typical Introduction Reagents | Common Deprotection Conditions | Reference |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | tcichemicals.com |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (Catalytic Hydrogenation) | wiley-vch.de |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Piperidine (Base) | tcichemicals.com |

| 2,2,2-trichloroethoxycarbonyl | Troc | Troc-Cl | Zn powder | tcichemicals.com |

The introduction of the phenyl group at the C-3 position is a defining feature of the target scaffold. Several synthetic routes can achieve this substitution. One common strategy involves the synthesis of 3-phenylcoumarin (B1362560) precursors. nih.gov These can be synthesized via methods like the Meerwein arylation, which uses an aryl diazonium salt to introduce the phenyl group onto the coumarin (B35378) core. nih.gov Another approach is the multi-component reaction of 4-hydroxycoumarin (B602359) with an aromatic aldehyde and an amine source, which can be catalyzed by nanoparticles to yield 3-substituted chromen-2-one derivatives. researchgate.net These coumarin intermediates can then be reduced to the corresponding 3-phenylchroman. A series of amine-substituted 3-phenyl coumarin derivatives have been synthesized and evaluated for various biological activities. nih.gov

The triol moiety offers multiple sites for derivatization to modulate the compound's properties. A significant class of derivatives involves the reaction with boronic acids. sigmaaldrich.com Boronic acids readily and reversibly react with diols to form stable cyclic boronate esters, particularly in aqueous media. nih.govnih.gov

This chemistry has been applied to catechin (B1668976), a naturally occurring (2R,3S)‐2‐(3,4‐dihydroxyphenyl)chroman‐3,5,7‐triol, which is structurally very similar to the target compound. Catechin has been modified with various boronic acids, such as phenyl boronic acid and its derivatives, to create novel boron-containing compounds. consensus.app This condensation reaction can be used to create temporary covalent linkages or to synthesize new derivatives with unique biological or material properties. nih.govconsensus.app The formation of these boronate esters can also serve as a method for protecting a diol unit within the triol system. sigmaaldrich.com

Table 3: Examples of Boronic Acids Used for Catechin Derivatization This table is generated based on the text and is for illustrative purposes.

Click to view table

| Boronic Acid Reagent | Resulting Derivative Class | Reference |

| Phenyl boronic acid | Catechin-Phenyl Boronate Ester | consensus.app |

| 6-Methoxy naphthalene (B1677914) boronic acid | Catechin-Naphthalene Boronate Ester | consensus.app |

| 1,4-Phenyl diboronic acid | Dicatechin-Phenyl Diboronate Adduct | consensus.app |

| 3-Formyl phenyl boronic acid | Catechin-Formylphenyl Boronate Ester | consensus.app |

Advanced Synthetic Techniques Utilized in Chroman-Triol Chemistry

The construction of the 3-phenylchroman scaffold, particularly with the specific hydroxylation pattern of a triol, benefits from several advanced catalytic strategies. These methods offer precision and efficiency that are often unattainable through classical synthetic approaches.

Bio-catalysis

Biocatalysis leverages enzymes to perform highly specific chemical transformations, often under mild, environmentally friendly conditions. nih.gov In the context of chroman synthesis, enzymes can be employed to create chiral building blocks with high enantiopurity. For instance, imine reductases (IREDs) and reductive aminases (RedAms) can asymmetrically reduce imines or ketones to produce chiral amines, which are valuable precursors. nih.gov Another relevant enzymatic reaction is the use of phenylalanine ammonia (B1221849) lyases (PALs), which catalyze the conversion of L-phenylalanine to trans-cinnamic acid and can be used in the reverse reaction to produce various phenylalanine analogues from substituted cinnamic acids. frontiersin.org This approach provides a green pathway to optically pure precursors for the phenyl portion of the 3-phenylchroman structure. frontiersin.org The use of multi-enzymatic cascade systems, such as coupling a transaminase with a pyruvate (B1213749) decarboxylase, further enhances synthetic efficiency by removing inhibitory by-products and driving reactions to completion. mdpi.com

Organo-catalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions. This field has provided powerful tools for constructing the complex stereochemistry of chroman derivatives. youtube.com Organocatalytic cascade reactions, also known as domino reactions, are particularly efficient for building the chromane (B1220400) core. acs.orgnih.gov For example, a secondary amine-catalyzed domino Michael/Michael/aldol condensation can produce functionalized tricyclic chromanes with four contiguous stereogenic centers in good yields and excellent stereoselectivities (>20:1 dr and >99% ee). nih.gov Similarly, asymmetric [2 + 4] cycloadditions of vinylindoles with ortho-quinone methides, catalyzed by chiral phosphoric acid, can afford indole-containing chroman derivatives in high yields (up to 98%) and enantioselectivities (up to 98% ee). mdpi.com N-Heterocyclic carbenes have also been employed as organocatalysts in domino reactions to synthesize 3-phenyl-chromen-4-ones, which are closely related structures. researchgate.net

Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to construct the 3-phenylchroman skeleton by coupling an aryl halide or boronic acid with a suitable chromane precursor. mdpi.comnih.gov For instance, the synthesis of isoflavone (B191592) derivatives (3-phenylchromen-4-ones) can be achieved through palladium-catalyzed cross-coupling between 3-bromochromones and arylboronic acids. researchgate.net More recent developments include visible-light-driven transition metal catalysis, which offers novel reactivity under mild conditions. nih.gov A metal-free, visible-light-driven photoredox-neutral alkene acylarylation has been developed to synthesize 3-(arylmethyl)chroman-4-ones (homoisoflavonoids) from readily available cyanoarenes. frontiersin.org This method relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization. frontiersin.org

Solid Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries. In this method, a starting material is attached to a solid support (a polymer resin), and subsequent reactions are carried out in a stepwise fashion. nih.gov Excess reagents and by-products are easily removed by washing the resin, simplifying purification. This approach has been applied to the synthesis of 3-phenylcoumarin derivatives, a scaffold structurally similar to 3-phenylchroman. koreascience.kr The strategy involves attaching a precursor, such as 4-hydroxyphenylacetic acid, to a polymer support and building the heterocyclic ring before cleaving the final product from the resin. koreascience.kr This methodology is highly amenable to automation and combinatorial synthesis, allowing for the creation of diverse 3-phenylchroman-based libraries for biological screening.

Comparison of Synthetic Efficiency and Yields for Diverse 3-Phenylchroman Architectures

Organocatalytic methods are particularly noteworthy for their ability to generate high levels of stereocontrol. Asymmetric cascade reactions and cycloadditions frequently achieve excellent enantiomeric excesses (ee >99%) and diastereomeric ratios (dr >20:1), which are crucial for synthesizing specific stereoisomers. nih.gov Yields in these multi-step, one-pot reactions are often good to high, ranging from 60% to over 98%. acs.orgmdpi.com

Transition-metal-catalyzed reactions are valued for their broad substrate scope and high efficiency in bond formation. Palladium-catalyzed cross-couplings, for example, are robust methods for creating the C-C bond between the chroman and phenyl rings, with yields that are consistently high. nih.gov Newer, visible-light-mediated methods also provide good yields for related chroman-4-one structures, demonstrating good functional group tolerance. frontiersin.org

Biocatalysis offers unparalleled selectivity under green reaction conditions, but yields can sometimes be limited by enzyme stability or substrate inhibition. However, process optimization, such as integrating enzymes in continuous flow systems, can significantly enhance productivity and achieve excellent conversions (over 88%). frontiersin.org

Solid-phase synthesis is less about maximizing the yield of a single compound and more about the efficient production of many analogues. While the yield for each individual compound may be moderate, the high-throughput nature of the technique makes it highly efficient for generating chemical diversity. koreascience.kr

Below is a comparative table summarizing the typical performance of these advanced synthetic techniques for producing chroman and related heterocyclic architectures.

| Synthetic Technique | Catalyst/System | Typical Product | Yield | Stereoselectivity | Key Advantages |

| Organo-catalysis | Chiral Phosphoric Acid | Indole-containing Chromans | Up to 98% mdpi.com | Up to 98% ee mdpi.com | High enantioselectivity, metal-free. |

| Organo-catalysis | Secondary Amine | Tricyclic Chromanes | 20-66% nih.gov | >99% ee, >20:1 dr nih.gov | Builds high molecular complexity in one pot. |

| Transition-Metal Catalysis | Palladium (Pd) complexes | 3-Arylcoumarins | Moderate to good nih.gov | Not typically stereoselective | Broad substrate scope, high functional group tolerance. |

| Transition-Metal Catalysis | Visible-light photocatalyst | 3-(Arylmethyl)chroman-4-ones | Moderate to good frontiersin.org | N/A | Mild, metal-free conditions. frontiersin.org |

| Bio-catalysis | Phenylalanine Ammonia Lyase (PAL) | L-phenylalanine derivatives | Excellent conversion (>88%) frontiersin.org | High (Enantiopure) | Green conditions, high specificity. nih.govfrontiersin.org |

| Solid Phase Synthesis | Polymer-supported reagents | 3-(4-Hydroxyphenyl)coumarin | Moderate | N/A | Amenable to automation and library synthesis. koreascience.kr |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Phenylchroman 4,6,7 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. For 3-Phenylchroman-4,6,7-triol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and chroman rings, as well as the aliphatic protons of the dihydropyran ring. The chemical shifts (δ) would be influenced by the electron-donating effects of the hydroxyl groups and the anisotropic effects of the aromatic rings. The coupling constants (J) between adjacent protons would be crucial in determining the relative stereochemistry at positions 2 and 3 of the chroman ring.

Illustrative ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.8 - 5.2 | d | ~8-10 |

| H-3 | 4.0 - 4.4 | m | - |

| H-4 (ax) | 2.8 - 3.1 | dd | ~16, 10 |

| H-4 (eq) | 2.6 - 2.9 | dd | ~16, 5 |

| H-5 | 6.2 - 6.4 | s | - |

| H-8 | 6.3 - 6.5 | s | - |

| Phenyl H | 7.2 - 7.5 | m | - |

Note: This table is for illustrative purposes and represents expected values.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. The carbons bearing hydroxyl groups on the A-ring (C-6, C-7) and the chroman ring (C-4) would be significantly deshielded, as would the aromatic carbons.

Illustrative ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~78-82 |

| C-3 | ~70-74 |

| C-4 | ~65-69 |

| C-4a | ~110-114 |

| C-5 | ~102-106 |

| C-6 | ~145-149 |

| C-7 | ~144-148 |

| C-8 | ~100-104 |

| C-8a | ~150-154 |

Note: This table is for illustrative purposes and represents expected values.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the chroman and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry of the molecule, particularly at the C-2 and C-3 positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), would be used to determine its exact molecular weight and, consequently, its elemental composition.

Electron Ionization (EI-MS) would induce fragmentation of the molecule. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragmentation pathways would likely involve Retro-Diels-Alder (RDA) cleavage of the dihydropyran ring, as well as losses of water and other small neutral molecules from the parent ion.

Illustrative Mass Spectrometry Data for this compound

| Technique | Ion | m/z (expected) | Interpretation |

|---|---|---|---|

| HR-ESI-MS | [M+H]⁺ | Calculated for C₁₅H₁₅O₄⁺ | Protonated molecular ion |

| HR-ESI-MS | [M+Na]⁺ | Calculated for C₁₅H₁₄O₄Na⁺ | Sodium adduct |

| EI-MS | M⁺ | Calculated for C₁₅H₁₄O₄ | Molecular ion |

| EI-MS | [M - H₂O]⁺ | M⁺ - 18 | Loss of a water molecule |

Note: This table is for illustrative purposes and represents expected fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic rings, and C-O stretching vibrations.

Illustrative IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Broad, Strong | O-H stretch (phenolic and alcoholic) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1610, 1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether and phenol) |

Note: This table is for illustrative purposes and represents expected absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol, would exhibit absorption maxima characteristic of the electronic transitions within the chroman and phenyl chromophores. The presence of the hydroxyl groups as auxochromes would be expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted chroman ring.

Illustrative UV-Vis Data for this compound

| λmax (nm) | Interpretation |

|---|---|

| ~280 | π → π* transition of the phenolic chromophore |

Note: This table is for illustrative purposes and represents expected absorption maxima.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule like this, X-ray crystallography can be used to determine the absolute configuration of its stereocenters, provided a heavy atom is present in the structure or through the use of anomalous dispersion. The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

The purification, isolation, and purity assessment of this compound from natural sources or synthetic reaction mixtures rely on a combination of chromatographic techniques. The selection of a specific method is contingent on the sample matrix's complexity, the required purity level, and the analysis's scale (analytical versus preparative). High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Column Chromatography are indispensable tools in this process.

High-Performance Liquid Chromatography (HPLC)

For the analytical separation and purity verification of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed method. This technique separates compounds based on their hydrophobicity.

Typical RP-HPLC System Parameters:

| Parameter | Specification | Purpose |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with 0.1% formic acid) | The increasing concentration of the organic solvent (acetonitrile) elutes compounds with increasing hydrophobicity. Formic acid improves peak shape and ionization for MS detection. |

| Detection | UV-Vis Detector (typically at 280 nm) | The chroman scaffold exhibits strong UV absorbance around this wavelength. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak symmetry. |

A typical gradient elution for analyzing this compound would start with a high concentration of the aqueous phase and gradually increase the organic phase concentration. This allows for the separation of more polar impurities first, followed by the elution of the target compound. The purity is determined by the peak area percentage of this compound relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the identification and quantification of this compound, even in complex mixtures. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode due to the acidic nature of the phenolic hydroxyl groups.

Anticipated LC-MS Parameters for this compound:

| Parameter | Specification | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The phenolic hydroxyl groups are readily deprotonated, forming a stable [M-H]⁻ ion. |

| Expected [M-H]⁻ Ion | m/z 259.09 | Based on the molecular formula C₁₅H₁₄O₄. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Provides structural information by fragmenting the parent ion. Expected fragments would arise from cleavages of the chroman ring. |

| Capillary Voltage | 3-4 kV | Optimizes the ionization process. |

| Source Temperature | 120-150 °C | Aids in desolvation of the analyte ions. |

The high selectivity and sensitivity of LC-MS make it particularly useful for detecting trace impurities and for the unambiguous identification of this compound in crude extracts or reaction products.

Column Chromatography

For the preparative isolation of this compound from natural product extracts or large-scale synthetic batches, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Typical Column Chromatography Parameters for Isolation:

| Parameter | Specification | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | A polar adsorbent that retains polar compounds more strongly. |

| Mobile Phase | Gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) | A gradual increase in the polarity of the eluent allows for the sequential elution of compounds with increasing polarity. |

| Fraction Collection | Automated or manual fraction collector | Separates the eluate into discrete fractions for subsequent analysis. |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to analyze the composition of the collected fractions and to pool fractions containing the pure compound. |

The isolation process typically begins with the application of a concentrated extract onto the top of the silica gel column. The column is then eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the desired compound. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Structure Activity Relationship Sar Studies and Molecular Recognition of Chroman Triol Systems

Analysis of Ligand-Receptor Binding Mechanisms (e.g., Estrogen Receptor Modulators, ABCG2 Inhibition)

The therapeutic potential of chroman-triols often stems from their ability to modulate the function of specific protein receptors. Key examples include their roles as selective estrogen receptor modulators (SERMs) and as inhibitors of ATP-binding cassette (ABC) transporters like ABCG2 (also known as BCRP, breast cancer resistance protein).

Computational docking is a powerful tool used to predict and analyze how a ligand, such as a chroman-triol, fits into the binding site of a target protein. These simulations calculate the binding energy and identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Docking studies have been employed to understand the inhibition of the ABCG2 efflux pump by flavonoids. For example, simulations showed that the flavonoid 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone binds to the same site on ABCG2 as the known substrate SN-38, providing a molecular basis for its ability to reverse multidrug resistance. nih.govnih.gov Similarly, docking has been used to identify potential natural inhibitors for various therapeutic targets by screening libraries of compounds, including those with a chroman backbone, against proteins like the main protease of SARS-CoV-2 or enzymes from Mycobacterium tuberculosis. nih.govresearchgate.net In a study of acacia nilotica fruit compounds, docking analysis predicted that chroman derivatives had a strong tendency to inhibit dihydrofolate reductase, a cancer and tuberculosis target. unesp.br These computational approaches are invaluable for prioritizing candidates for further experimental testing.

| Compound/Class | Protein Target | Predicted Outcome/Interaction | Reference |

|---|---|---|---|

| 5,3′,5′-Trihydroxy-3,6,7,4′-tetramethoxyflavone | ABCG2/BCRP | Binds to the same site as the substrate SN-38, inhibiting efflux. | nih.gov, nih.gov |

| Benzopyran-class compounds | SARS-CoV-2 Main Protease | Predicted to have good binding energy, suggesting potential antiviral properties. | nih.gov |

| Chroman derivatives from Acacia nilotica | Dihydrofolate Reductase (DHFR) | Strong binding tendency, suggesting potential antiproliferative effects. | unesp.br |

| Catechin (B1668976) Analogues | Pectin methylesterase (PME) | Screened to find novel inhibitors of the enzyme. | researchgate.net |

While docking provides theoretical insights, experimental methods are essential to quantify the binding affinity of a compound for its receptor. Competitive binding assays are a common approach. In this technique, the compound of interest is tested for its ability to displace a known, often radiolabeled, ligand from the receptor's binding site. The concentration of the test compound required to displace 50% of the known ligand (the IC50 value) is a measure of its binding affinity. This method is fundamental in the development of SERMs, where new compounds are tested for their ability to bind to estrogen receptors (ERα and ERβ). wikipedia.org

Other experimental techniques are also used to characterize binding. UV-Vis spectroscopy, for example, can be used to determine the binding affinity and stoichiometry of flavonoid interactions with metal ions by monitoring changes in the absorbance spectrum upon titration. frontiersin.org For efflux pump inhibitors, a functional approach is often used, such as dye accumulation experiments. In this method, cells overexpressing an efflux pump like ABCG2 are loaded with a fluorescent substrate. The ability of an inhibitor to block the pump results in increased intracellular fluorescence, which can be quantified to determine inhibitory potency. nih.gov

Modulation of Enzyme Activities by Chroman-Triol Derivatives

While direct enzymatic studies on 3-Phenylchroman-4,6,7-triol are not extensively documented in publicly available literature, the broader class of 3-phenylchroman derivatives, particularly isoflavanones (3-phenylchroman-4-ones), has been investigated for its enzyme inhibitory potential. These studies offer valuable insights into how the chroman scaffold can modulate the activity of various enzymes.

A significant area of research has been the inhibition of aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.govresearchgate.net A study on isoflavanone (B1217009) derivatives revealed that modifications on both the A and B rings of the 3-phenylchroman-4-one skeleton significantly influence their inhibitory potency against aromatase. nih.govresearchgate.net For instance, the parent compound, 3-phenylchroman-4-one, exhibited moderate inhibition, while the introduction of specific substituents led to a substantial increase in activity. nih.gov

| Compound | Substitution | IC50 (µM) against Aromatase | Reference |

|---|---|---|---|

| 3-phenylchroman-4-one | Parent molecule | 29 | nih.gov |

| 6-methoxy-3-phenylchroman-4-one | Methoxy (B1213986) group at C6 | 0.26 | nih.govresearchgate.net |

| 3-(4-phenoxyphenyl)chroman-4-one | Phenoxy group at C4 of the B-ring | 2.4 | nih.govresearchgate.net |

| 3-(pyridin-3-yl)chroman-4-one | Pyridine ring at C3 | 5.8 | nih.govresearchgate.net |

The data clearly indicates that the substitution pattern is a critical determinant of the inhibitory activity. The presence of a methoxy group at the 6-position of the chroman ring, as seen in 6-methoxy-3-phenylchroman-4-one, resulted in the most potent inhibition in the studied series. nih.govresearchgate.net This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the inhibitor. The hydroxyl groups present in this compound at positions 4, 6, and 7 would be expected to significantly influence its interaction with target enzymes, likely through hydrogen bonding.

Furthermore, chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org The structure-activity relationship studies of these derivatives underscored the importance of substituents at the 2, 6, and 8-positions for potent and selective inhibition. acs.org

Conformational Analysis and Enzymatic Selectivity

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to an enzyme's active site with high affinity and selectivity. The chroman ring system is not planar and can adopt different conformations, which can significantly impact its biological activity.

Conformational restriction is a common strategy in drug design to enhance potency and selectivity. acs.org By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding is reduced. acs.org This principle has been successfully applied to chroman derivatives to develop selective inhibitors for targets like the mTOR kinase and the NaV1.8 sodium channel. acs.orgnih.gov For instance, the design of conformationally restricted pyrimido-pyrrolo-oxazine compounds, which incorporate a chroman-like structure, led to highly selective mTOR inhibitors. acs.org

Structure-Based Design Principles for Targeted Molecular Recognition

Structure-based drug design leverages the three-dimensional structure of a biological target, such as an enzyme, to design molecules that can bind to it with high affinity and specificity. This approach is instrumental in developing novel therapeutic agents.

Molecular docking simulations are a powerful tool in structure-based design. These computational methods predict the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key interactions. nih.govresearchgate.net In the design of isoflavanone-based aromatase inhibitors, docking studies revealed crucial interactions, including hydrophobic interactions, hydrogen bonding, and coordination with the heme iron in the enzyme's active site. nih.govresearchgate.net These insights help to rationalize the observed SAR and guide the synthesis of more potent inhibitors.

The principles of molecular recognition, which govern how molecules interact, are central to this process. nih.gov These interactions include:

Hydrogen Bonding: The hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in an enzyme's active site. The hydrogen bond between the chroman-4-one moiety and a cysteine residue (Cys172) was identified as a key interaction for the selectivity of certain inhibitors for monoamine oxidase-B (MAO-B). core.ac.uk

Hydrophobic Interactions: The phenyl group of this compound can engage in hydrophobic interactions with nonpolar pockets within the enzyme's binding site.

π-π Stacking: The aromatic nature of the chroman ring system and the phenyl substituent allows for potential π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the enzyme.

By understanding these fundamental interactions and utilizing computational tools, it is possible to design chroman-triol derivatives with enhanced affinity and selectivity for a specific enzyme target. This iterative process of design, synthesis, and biological evaluation is a hallmark of modern drug discovery. mdpi.com

Computational and Theoretical Investigations of 3 Phenylchroman 4,6,7 Triol

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, LUMO density)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity, which are crucial for understanding the chemical behavior of 3-Phenylchroman-4,6,7-triol.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For aromatic compounds, the distribution of HOMO and LUMO densities across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net In the case of this compound, the phenolic hydroxyl groups and the phenyl ring are expected to be key sites for chemical reactions and biological interactions. DFT calculations can precisely map these reactive sites, guiding further investigation into its antioxidant and other biological activities. researchgate.netorientjchem.org

Table 1: Representative Quantum Chemical Parameters Calculated by DFT

| Parameter | Description | Typical Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability, relevant to its antioxidant potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability, relevant to interactions with biological targets. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. researchgate.net | A smaller gap suggests higher reactivity and potential for biological activity. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. researchgate.net | Identifies regions prone to electrophilic and nucleophilic attack, crucial for receptor binding. researchgate.net |

This table is illustrative and actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational landscape of this compound and its interactions with biological macromolecules over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in water or a lipid bilayer. mdpi.com

By analyzing the MD trajectories, researchers can identify the most stable conformations of this compound and understand the flexibility of its chemical structure. biorxiv.orgnih.gov This is particularly important for understanding how it might bind to a protein's active site, as both the ligand and the protein can undergo conformational changes upon binding. nih.gov MD simulations can also be used to calculate the free energy of binding, providing a quantitative measure of the affinity of this compound for a particular target. aristas.com.ar

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds.

In a QSAR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

For this compound and its analogs, QSAR could be employed to understand what structural features contribute to a specific biological effect, for instance, its potential anticancer or anti-inflammatory properties. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. dovepress.com These models can be generated based on the structure of a known active ligand or the active site of a target protein. semanticscholar.orgnih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. semanticscholar.orgnih.gov This process, known as virtual screening, can rapidly identify potential hit compounds with diverse chemical scaffolds that are likely to be active. ugm.ac.idnih.gov For this compound, a pharmacophore model could be developed based on its structure and used to discover novel compounds with similar bioactivity.

In Silico Studies for Bioactivity Prediction and Lead Optimization (e.g., ADME prediction)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages of development. dovepress.com

Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For this compound, these predictions would provide valuable information on its drug-likeness and potential for development as a therapeutic agent. This data helps in the lead optimization phase, where chemical modifications can be made to improve the ADME profile of the compound.

Advanced Research Applications and Future Directions for 3 Phenylchroman 4,6,7 Triol Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of the 3-phenylchroman scaffold has traditionally involved methods that can be laborious or rely on harsh reagents. nih.gov Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient pathways. A significant advancement in the synthesis of related isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives, which are precursors or close analogues, is the use of microwave-assisted, gold-catalyzed annulation reactions. nih.gov This method involves the reaction of salicylaldehydes and phenylacetylenes. nih.gov

Initial approaches using a AuCN/nBu3P catalyst required long reaction times (36 hours) and high temperatures. nih.gov The evolution of this method to incorporate microwave irradiation has dramatically reduced reaction times to as little as 10 minutes at 200°C, while still utilizing a gold-based catalyst system (5% AuCN, 25% nBu3P). nih.gov This novel and convenient approach streamlines the assembly of the isoflavanone scaffold in a single step, demonstrating a significant leap in efficiency. nih.gov Such advancements pave the way for more sustainable production of 3-Phenylchroman-4,6,7-triol and its derivatives by reducing energy consumption and potentially harmful reagent use.

Table 1: Comparison of Synthetic Methods for Isoflavanone Scaffolds

| Method | Catalyst System | Conditions | Reaction Time | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Conventional Catalysis | AuCN/nBu3P (1:25) | Toluene, 150°C | 36 hours | Laborious, long reaction time, high ligand amount. nih.gov |

| Microwave-Assisted Catalysis | 5% AuCN, 25% nBu3P | Microwave, 200°C | 10 minutes | Rapid, convenient, one-step scaffold assembly. nih.gov |

Exploration of Understudied Stereoisomers and Analogues

The 3-phenylchroman skeleton contains chiral centers, meaning it can exist in different spatial arrangements known as stereoisomers. The biological activity of such compounds can vary significantly between stereoisomers. Research has demonstrated that the four possible stereoisomers of a related complex pyridazinone derivative, which contains a chroman-like structure, exhibit distinct pharmacological profiles. nih.gov In one case, the RA,SB isomer showed a superior profile compared to the complete mixture and the other three isomers, which had reduced activity as either vasodilators or beta-adrenergic antagonists. nih.gov

This highlights the critical importance of stereoselective synthesis—methods that produce a specific desired stereoisomer. One successful approach for the enantioselective synthesis of isoflavans (a reduced form of the 3-phenylchroman-4-one structure) utilizes imidazolidin-2-ones as chiral auxiliaries. mdpi.com This protocol has achieved excellent results, yielding enantiomeric excesses between 94% and 99%, providing a reliable chiral synthetic route to the 3-phenylchroman moiety. mdpi.com

Furthermore, the synthesis and study of analogues, where parts of the this compound structure are modified, is a crucial area of research. For instance, modifying catechin (B1668976) ((2R,3S)‐2‐(3,4‐dihydroxyphenyl)chroman‐3,5,7‐triol), a closely related compound, with various boronic acids has produced novel derivatives with enhanced antioxidant and enzyme-inhibiting activities. researchgate.net The exploration of such analogues, including those with different substitution patterns on the phenyl and chroman rings, is essential for developing compounds with optimized therapeutic properties. google.com

Integration of Chemoinformatics and Machine Learning in Chroman-Triol Research

Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, enabling the prediction of compound activity and the design of new molecules through computational means. researchgate.netnih.gov These in silico approaches are increasingly applied to flavonoid and chroman research. frontiersin.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this integration. 2D and 3D-QSAR models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. scispace.comfrontiersin.org For a series of 3-Iodochromone derivatives, a 2D-QSAR model (Multiple Linear Regression) was developed that showed a high correlation coefficient (r² = 0.943) and predictive power (q² = 0.911), identifying key molecular descriptors that influence fungicidal activity. frontiersin.org Similarly, 3D-QSAR studies on isoflavanone derivatives as aromatase inhibitors have been used to create contour maps that visualize how steric and electronic properties affect bioactivity, guiding the design of more potent inhibitors. researchgate.net

Machine learning algorithms, including deep learning, are advancing these efforts by handling large, complex datasets to predict everything from compound potency to ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netnih.govfrontiersin.org These models can screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing, significantly accelerating the discovery process for novel chroman-triol-based therapeutics. frontiersin.orgresearchgate.net

Table 2: Application of Chemoinformatics in Chroman Derivative Research

| Technique | Application | Example Finding | Reference |

|---|---|---|---|

| 2D-QSAR | Predicting fungicidal activity of 3-Iodochromones. | MLR model achieved r² of 0.943, identifying key influential descriptors. | frontiersin.org |

| 3D-QSAR (CoMFA/CoMSIA) | Guiding design of non-steroidal aromatase inhibitors. | Generated contour maps indicating that bulky groups at specific positions are favorable for bioactivity. | researchgate.net |

| Molecular Docking | Identifying potential inhibitors for therapeutic targets. | Docking simulations of isoflavanones into the aromatase active site helped detect crucial enzyme-inhibitor interactions. | nih.gov |

| Machine Learning | Identifying novel inhibitors from large databases. | Used to screen for potential drug candidates targeting receptors like lemur tyrosine kinase-3 (LMTK3) in breast cancer. | frontiersin.org |

Investigation of Synergistic Molecular Interactions with Other Compounds

The potential for this compound and related flavonoids to work in synergy with other compounds is a promising area of research. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

In cancer research, co-administration of certain flavonoids with conventional chemotherapy drugs has shown synergistic activity. informaticsjournals.co.in For example, the flavonoid silibinin (B1684548) enhances the effectiveness of cisplatin (B142131) in some cancer models by modulating signaling pathways that control cell growth and death. informaticsjournals.co.in This suggests that this compound could potentially be used to augment the efficacy of existing anticancer treatments, possibly allowing for lower doses of cytotoxic drugs and reducing side effects.

Another intriguing area is the interaction with boron-based compounds. Studies have shown that curcumin (B1669340), a polyphenol with structural similarities to flavonoids, can form complexes with boron compounds like bortezomib. researchgate.net This complexation can enhance stability without losing the compound's inherent bioactivity. researchgate.net A study involving the combination of 2-aminoethyl diphenyl borate (B1201080) with curcumin demonstrated increased in vitro and in vivo stability. researchgate.net This principle could be applied to this compound, where complexation or co-administration with other molecules could enhance its bioavailability and therapeutic potential.

Addressing Specific Molecular Targets for Deeper Mechanistic Understanding (e.g., Neuroplasticity, Neuroprotection)

To fully harness the therapeutic potential of this compound, it is crucial to understand its precise molecular targets and mechanisms of action. A significant body of research points toward the neuroprotective and neurorestorative effects of flavonoids. nih.govresearchgate.net These effects are often linked to the modulation of specific signaling pathways critical for neuronal survival, growth, and plasticity. nih.gov

Beyond neuroplasticity, flavonoids also exert neuroprotective effects by targeting pathways involved in neuroinflammation. nih.gov For instance, some flavonoids can inhibit Toll-like receptor (TLR) pathways, such as the TLR4/NF-κB pathway, which are activated in response to inflammatory stimuli and contribute to neuronal damage. nih.govnih.gov By elucidating which of these specific targets and pathways are most potently modulated by this compound and its most active stereoisomers, researchers can better understand its mechanism of action and guide its development for treating neurodegenerative disorders. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-phenylchroman-4-one (isoflavanone) |

| Salicylaldehyde |

| Phenylacetylene |

| AuCN (Gold(I) cyanide) |

| nBu3P (Tributylphosphine) |

| Imidazolidin-2-one |

| Catechin ((2R,3S)-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol) |

| Boronic acid |

| 3-Iodochromone |

| Silibinin |

| Cisplatin |

| Curcumin |

| Bortezomib |

| 2-aminoethyl diphenyl borate |

| Quercetin |

| (-)-epicatechin |

Q & A

Q. What are the established synthetic routes for 3-Phenylchroman-4,6,7-triol, and how do reaction conditions influence yield and purity?

The synthesis of flavan-3-ol derivatives like this compound typically involves acid-catalyzed cyclization of phenylpropanoid precursors or stereoselective reduction of flavanones. Key factors include pH (acidic conditions for epimerization control), temperature (60–100°C for optimal cyclization), and catalysts (e.g., boron trifluoride etherate) . Purity can be enhanced via recrystallization using ethanol/water mixtures or chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) is critical for determining stereochemistry and substituent positions. For example, -NMR can distinguish between cis/trans configurations at C-2 and C-3 via coupling constants (J ≈ 2–4 Hz for cis, 7–9 Hz for trans). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies hydroxyl and aromatic stretching bands (3200–3600 cm) .

Q. What biological activities have been preliminarily reported for this compound, and how are these assays designed?

Studies suggest antimicrobial and antioxidant properties. For antimicrobial testing, broth microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) are common, with IC values calculated using dose-response curves. Antioxidant activity is assessed via DPPH radical scavenging (λ = 517 nm) or FRAP assays, comparing against standards like ascorbic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in sample purity, assay protocols, or cell lines. To address this:

Q. What strategies optimize the stereoselective synthesis of this compound enantiomers?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Sharpless dihydroxylation) can enhance enantiomeric excess (ee). For example, using (R)-BINAP ligands in hydrogenation reactions yields >90% ee for (2R,3R)-configured derivatives . Monitoring ee via chiral HPLC (Chiralpak AD-H column) is recommended .

Q. How do substituents on the phenyl ring influence the compound’s bioavailability and metabolic stability?

Methyl or methoxy groups at the 4'-position increase lipophilicity (logP > 2.5), enhancing membrane permeability in Caco-2 cell models. Conversely, hydroxyl groups improve solubility but may reduce metabolic stability in liver microsome assays (e.g., CYP450-mediated oxidation) .

Q. What advanced analytical methods are used to detect this compound in complex matrices (e.g., plant extracts)?

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides high sensitivity (LOD < 0.1 ng/mL). For quantification, stable isotope dilution (e.g., -labeled internal standards) minimizes matrix effects .

Methodological Challenges

Q. How can researchers differentiate this compound from its structural analogs (e.g., epicatechin) in mixed samples?

Use tandem MS (MS/MS) to identify fragmentation patterns. For example, this compound shows a characteristic loss of 152 Da (CHO) in negative-ion mode, distinct from epicatechin’s 162 Da loss (CHO) .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like tyrosinase or HIV-1 protease. QSAR models using descriptors like polar surface area (PSA) can prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.